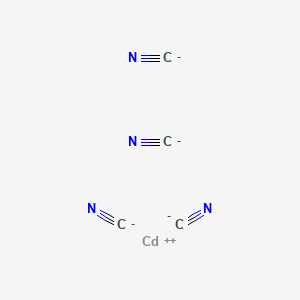
Cadmium(II) tetracyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(II) tetracyanide is a coordination compound consisting of cadmium ions coordinated with cyanide ligands
准备方法
Synthetic Routes and Reaction Conditions: Cadmium(II) tetracyanide can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Cd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves controlled conditions to ensure the safe handling of cyanide compounds. The reaction is typically carried out in a well-ventilated area with appropriate safety measures.
化学反应分析
Types of Reactions: Cadmium(II) tetracyanide undergoes various chemical reactions, including:
Oxidation: Cadmium(II) can be oxidized to cadmium(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to cadmium metal in the presence of reducing agents.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride ions or phosphine ligands in an appropriate solvent.
Major Products:
Oxidation: Cadmium(III) complexes.
Reduction: Metallic cadmium.
Substitution: Cadmium complexes with different ligands.
科学研究应用
Cadmium(II) tetracyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of cadmium(II) tetracyanide involves its interaction with various molecular targets and pathways. The cyanide ligands can bind to metal centers in enzymes, inhibiting their activity. Additionally, cadmium ions can disrupt cellular processes by interfering with metal ion homeostasis and inducing oxidative stress.
相似化合物的比较
Cadmium(II) chloride: A simple cadmium salt with chloride ligands.
Cadmium(II) acetate: A cadmium salt with acetate ligands.
Cadmium(II) sulfide: A cadmium compound with sulfide ligands, commonly used in pigments and semiconductors.
Comparison: Cadmium(II) tetracyanide is unique due to its cyanide ligands, which confer distinct chemical properties compared to other cadmium compounds
属性
CAS 编号 |
16041-14-8 |
|---|---|
分子式 |
C4CdN4-2 |
分子量 |
216.48 g/mol |
IUPAC 名称 |
cadmium(2+);tetracyanide |
InChI |
InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
InChI 键 |
VFFIJXIOFISOTC-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


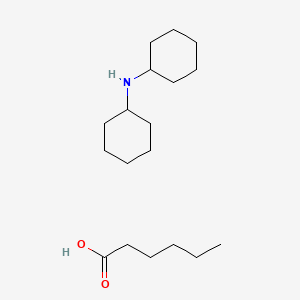

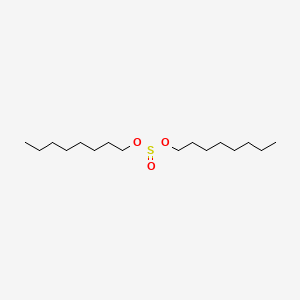

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
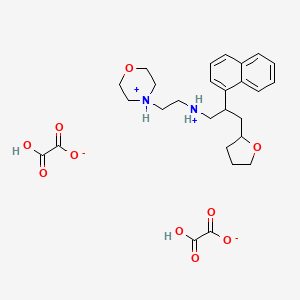

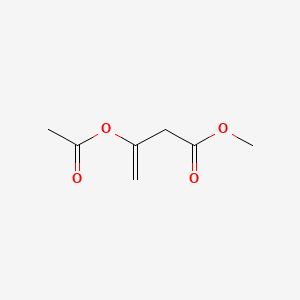
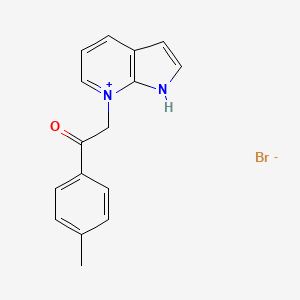
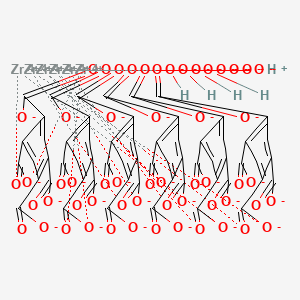
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
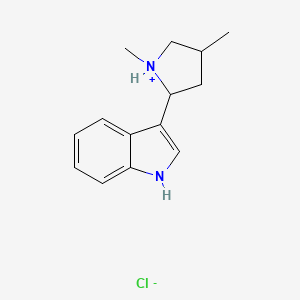

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
